2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Description
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c12-15-9(6-8-4-2-1-3-5-8)13-14-11(15)18-7-10(16)17/h1-5H,6-7,12H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXYEHNOSLJKMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid typically involves the reaction of 4-amino-5-benzyl-1,2,4-triazole-3-thiol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of a thioether linkage between the triazole ring and the acetic acid moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amino group on the triazole ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: N-alkyl or N-acyl derivatives of the triazole ring.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₁H₁₃N₅OS
- Molecular Weight : 263.32 g/mol
The structural components include a triazole ring, which is known for its diverse biological activities, and a sulfanyl group that enhances its chemical reactivity.
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid has shown cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial activities. The compound has demonstrated efficacy against a range of bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria. This property is particularly relevant in the context of increasing antibiotic resistance .
Antitubercular Activity
The compound's structure allows it to interact with biological targets associated with Mycobacterium tuberculosis. Preliminary studies have suggested that it may possess antitubercular properties, warranting further investigation into its effectiveness as a treatment for tuberculosis .
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The sulfur atom in the thioether linkage can also participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The biological and chemical properties of triazole derivatives are highly dependent on substituents at the 4- and 5-positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Benzyl vs. Heteroaromatic Groups (5-position): The benzyl group in the target compound contributes to moderate lipophilicity, favoring membrane permeability.
- Sulfanylacetic Acid Moiety : This group is conserved across analogs, suggesting its role as a pharmacophore for activity modulation.
Key Findings :
- Anti-Exudative Activity : Derivatives with 5-furyl substituents (e.g., ) show significant anti-exudative effects, comparable to diclofenac sodium. The target compound’s benzyl group may offer improved pharmacokinetics due to enhanced lipophilicity.
- Agonist Activity: Non-amino analogs like VUAA-1 demonstrate utility in pest control, highlighting the versatility of triazole scaffolds.
Biological Activity
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a compound belonging to the 1,2,4-triazole family, known for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by case studies and research findings.
- Molecular Formula : C11H13N5OS
- Molar Mass : 263.32 g/mol
- CAS Number : [Not specified in the search results]
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance:
- A study demonstrated that compounds with a triazole moiety showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
- In vitro tests revealed that certain 4-amino-5-benzyl-4H-1,2,4-triazole derivatives displayed promising antibacterial effects against resistant strains .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 µg/mL |
| Compound B | Escherichia coli | 1.0 µg/mL |
Antifungal Activity
The compound's antifungal potential has also been explored:
- A derivative was found to inhibit the growth of various fungal pathogens effectively. The structure-activity relationship (SAR) analyses pointed out that modifications in the triazole ring significantly enhance antifungal activity .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy:
- A study highlighted its ability to induce apoptosis in cancer cell lines such as MDA-MB-231. The compound significantly increased the percentage of annexin V-FITC-positive cells, indicating late apoptosis .
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10.93 | Apoptosis induction |
| HeLa | 15.20 | Cell cycle arrest |
Case Study 1: Antibacterial Efficacy
A recent investigation assessed the antibacterial activity of various triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study found that certain modifications to the benzyl group significantly improved efficacy against MRSA strains .
Case Study 2: Anticancer Mechanisms
In another study focusing on breast cancer cells (MDA-MB-231), researchers observed that treatment with the compound led to a marked increase in apoptotic markers compared to untreated controls. This suggests a potential therapeutic application in cancer treatment .
Q & A
Q. What are optimized synthetic routes for 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Formation of the triazole core via cyclocondensation of thiosemicarbazides with carboxylic acids or esters under reflux conditions (e.g., ethanol, 80°C) .
- Step 2 : Introduction of the sulfanylacetic acid moiety using chloroacetic acid in the presence of a base (e.g., NaOH) at 60–70°C .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Critical parameters include solvent choice (polar aprotic solvents enhance yield), catalyst selection (e.g., triethylamine for nucleophilic substitution), and reaction time optimization to minimize byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the triazole ring (δ 8.1–8.3 ppm for H-triazole) and sulfanyl group (δ 3.5–3.7 ppm for SCH) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 319.09 [M+H]) and fragmentation patterns .
- FT-IR : Key peaks include N-H stretching (3300–3400 cm) and C=O (1700–1720 cm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological activity of this compound?
- Methodological Answer :
- Structural Modifications : Synthesize analogs with variations in the benzyl group (e.g., halogen substitution) or sulfanyl chain length. Compare activities using in vitro assays (e.g., antimicrobial MIC values) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like dihydrofolate reductase or fungal CYP51 .
- Table : Example SAR Data for Analogs
| Substituent (R) | Antimicrobial Activity (MIC, µg/mL) | Anticancer IC (µM) |
|---|---|---|
| -H (Parent) | 16 | 45 |
| -Cl | 8 | 28 |
| -OCH | 32 | 62 |
| Data derived from in vitro studies on similar triazole derivatives . |
Q. How can researchers resolve contradictions in reported biological activity data (e.g., variable antimicrobial efficacy)?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like inoculum size (e.g., 1×10 CFU/mL), growth medium (Mueller-Hinton agar), and incubation time (18–24 hrs) .
- Validate Purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound integrity, as impurities >2% can skew results .
- Cross-Study Comparison : Replicate experiments using identical protocols from conflicting studies (e.g., compare degradation under acidic vs. neutral conditions) .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) to improve solubility and sustained release .
- Pharmacokinetic Profiling : Conduct LC-MS/MS analysis of plasma samples post-administration to measure C and t .
Data Analysis and Experimental Design
Q. How to design a robust protocol for evaluating anti-inflammatory activity?
- Methodological Answer :
- In Vitro : Measure COX-2 inhibition (ELISA) at 10–100 µM concentrations, using celecoxib as a positive control .
- In Vivo : Use a carrageenan-induced rat paw edema model (dose: 50 mg/kg, oral). Monitor edema volume at 0, 1, 3, and 6 hrs post-treatment .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey test (p<0.05) to compare treatment groups .
Q. What analytical approaches identify degradation products under stress conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline hydrolysis (0.1M HCl/NaOH, 70°C) .
- LC-MS/MS Analysis : Use a Q-TOF instrument to detect degradation products (e.g., sulfoxide formation at m/z 335.08) .
- Mass Balance : Ensure total degradation products + parent compound = 100% (±5%) to confirm assay validity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
